molecular formula C20H38O4 B13408018 3-Carboxypropyl Hexadecanoate

3-Carboxypropyl Hexadecanoate

Cat. No.: B13408018
M. Wt: 342.5 g/mol
InChI Key: IDEASTQKWJWCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Carboxypropyl Hexadecanoate, also referred to as 4-palmitoyloxy butyrate (GHB-Pal), is a fatty acid ester of gamma-hydroxybutyric acid (GHB) with the molecular formula C20H38O4 . This compound has been identified as a novel metabolite of GHB, presenting significant potential for advancing research in forensic toxicology . The primary research value of 3-Carboxypropyl Hexadecanoate lies in its potential to prolong the detection window of GHB intake. GHB itself is rapidly cleared from the body, making proof of ingestion challenging in clinical and forensic cases. Preliminary investigations detect this fatty acid ester in blood plasma samples from individuals with confirmed GHB exposure, while control samples test negative, suggesting its utility as a more stable biomarker for confirming GHB use . Research applications for 3-Carboxypropyl Hexadecanoate focus on developing and validating analytical methods, such as LC-MS/MS, for the precise detection and quantification of this ester and related GHB metabolites in biological specimens . Studies are needed to fully characterize its pharmacokinetics and definitive forensic utility. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H38O4

Molecular Weight

342.5 g/mol

IUPAC Name

4-hexadecanoyloxybutanoic acid

InChI

InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)24-18-15-16-19(21)22/h2-18H2,1H3,(H,21,22)

InChI Key

IDEASTQKWJWCOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCC(=O)O

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of 3 Carboxypropyl Hexadecanoate

Laboratory Synthesis Methodologies

The laboratory synthesis of 3-Carboxypropyl Hexadecanoate (B85987), a monoester, would likely involve the reaction between a derivative of hexadecanoic acid (palmitic acid) and a C4 dicarboxylic acid derivative, or between hexadecanol (B772) and a succinic acid derivative. Achieving selective mono-esterification is a key challenge.

Esterification Reactions and Catalytic Systems

The primary method for forming the ester bond in 3-Carboxypropyl Hexadecanoate is esterification. Several established protocols can be adapted for this purpose.

Fischer-Speier Esterification: This acid-catalyzed reaction involves heating the constituent carboxylic acid and alcohol in the presence of a strong acid catalyst. To synthesize 3-Carboxypropyl Hexadecanoate, this could involve reacting hexadecanol with succinic anhydride (B1165640) or succinic acid, or reacting hexadecanoic acid with 4-hydroxybutanoic acid. Common catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH). researchgate.net

Acyl Halide or Anhydride Methods: A more reactive approach involves the use of an acyl halide, such as hexadecanoyl chloride (palmitoyl chloride), reacted with 4-hydroxybutanoic acid or its ester. Alternatively, reacting succinic anhydride with hexadecanol can yield the desired monoester. google.com This method often proceeds at lower temperatures and may not require a strong acid catalyst, sometimes utilizing a base like pyridine (B92270) to scavenge the HCl byproduct.

Selective Mono-esterification of Dicarboxylic Acids: A significant challenge in synthesizing a compound like 3-Carboxypropyl Hexadecanoate is preventing the formation of the diester. Strategies to achieve high selectivity for the monoester include using a large excess of the dicarboxylic acid, which statistically favors mono-esterification. Another approach involves adsorbing the dicarboxylic acid onto a solid support like alumina; this method suggests that one carboxyl group binds to the support, leaving the other free to be selectively esterified. acs.org Strongly acidic ion-exchange resins have also been shown to effectively catalyze the selective mono-esterification of symmetrical dicarboxylic acids. rsc.org

Table 1: Representative Catalytic Systems for Esterification (Note: This table is illustrative and based on general esterification principles, not specific experimental data for 3-Carboxypropyl Hexadecanoate.)

CatalystReactant AReactant BSolventTypical Temperature
Sulfuric Acid (H₂SO₄)Long-chain fatty acidShort-chain alcoholToluene (B28343)Reflux
p-Toluenesulfonic acidDicarboxylic acidLong-chain alcoholHexane (B92381)Reflux
Ion-Exchange ResinDicarboxylic acidEster (for transesterification)Hydrocarbon mixture80-120°C
None (Acyl Halide)Long-chain acyl chlorideHydroxy-acidDichloromethane0°C to Room Temp.

Optimization of Reaction Conditions for Yield and Purity

Optimizing the synthesis of esters is crucial for maximizing yield and ensuring high purity. quora.com The esterification reaction is typically a reversible equilibrium. quora.com

To drive the reaction toward the product side, several strategies based on Le Chatelier's principle are employed:

Removal of Water: The water produced during the reaction can be removed to shift the equilibrium towards the ester product. This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or xylene. quora.com

Use of Excess Reactant: Using one of the reactants, typically the less expensive one, in excess can also drive the reaction to completion.

Catalyst Concentration: The amount of acid catalyst needs to be optimized. While a sufficient amount is needed to achieve a reasonable reaction rate, excessive catalyst can lead to side reactions like dehydration of the alcohol or charring, reducing both yield and purity. researchgate.net

Temperature and Reaction Time: The reaction temperature influences the rate of esterification. Higher temperatures generally increase the reaction rate, but can also promote side reactions. The optimal temperature and reaction time must be determined experimentally to maximize conversion without significant product degradation. researchgate.net

Purification of the final product typically involves a workup procedure to remove the acid catalyst and unreacted carboxylic acid, followed by distillation or chromatography to isolate the pure ester.

Table 2: Illustrative Parameters for Optimizing Ester Yield (Note: This table presents general parameters for optimizing long-chain ester synthesis and is not based on specific data for 3-Carboxypropyl Hexadecanoate.)

ParameterCondition ACondition B (Optimized)Effect on Yield
Reactant Ratio (Acid:Alcohol)1:11:3Increased
Water RemovalNoneDean-Stark TrapIncreased
Catalyst (H₂SO₄) Conc.0.5 mol%2 mol%Increased
Temperature80°C110°C (Toluene Reflux)Increased Rate

Derivatization for Enhanced Research Utility

For analytical purposes, such as quantification by gas chromatography (GC) or high-performance liquid chromatography (HPLC), carboxylic acids and their esters are often chemically modified in a process called derivatization. nih.gov This is done to increase volatility, improve thermal stability, or enhance detectability. libretexts.org

Esterification for GC Analysis: The free carboxylic acid group in 3-Carboxypropyl Hexadecanoate has low volatility and can interact unfavorably with the GC column. It can be converted into a more volatile ester, such as a methyl ester (by reacting with reagents like diazomethane (B1218177) or BF₃/methanol) or a silyl (B83357) ester (using silylating agents like BSTFA), to improve its chromatographic behavior. colostate.edu

Fluorescent Labeling for HPLC: For detection by fluorescence in HPLC, which offers high sensitivity, the carboxyl group can be reacted with a fluorescent tagging reagent. Reagents like 9-anthryldiazomethane (B78999) (ADAM) convert carboxylic acids into highly fluorescent esters, allowing for trace-level detection. thermofisher.com This approach is particularly useful for analyzing biologically important molecules like fatty acids. thermofisher.com

Enzymatic and Biocatalytic Synthesis Approaches

Enzymatic methods offer a green alternative to traditional chemical synthesis, characterized by high selectivity and mild reaction conditions. mdpi.com Lipases are the most commonly used enzymes for ester synthesis. scielo.br

Lipase-Mediated Esterification Processes

Lipases (EC 3.1.1.3) are hydrolases that naturally catalyze the hydrolysis of triglycerides. However, in non-aqueous environments or systems with low water activity, the reaction equilibrium is shifted, and they can efficiently catalyze esterification and transesterification reactions. scielo.brresearchgate.net

Advantages of Lipase (B570770) Catalysis: The use of lipases offers several benefits, including high chemo-, regio-, and stereoselectivity, which reduces the formation of byproducts. The reactions are performed under mild conditions (lower temperature and neutral pH), which prevents the degradation of sensitive substrates and reduces energy consumption. mdpi.com

Commonly Used Lipases: A variety of microbial lipases are commercially available and widely used, often in immobilized form for enhanced stability and reusability. Lipase B from Candida antarctica (CALB), often immobilized as Novozym 435, is particularly popular due to its broad substrate specificity and high stability. mdpi.com

Reaction Media: To favor synthesis over hydrolysis, lipase-catalyzed esterification is typically carried out in organic solvents like hexane or toluene, or in a solvent-free system where one of the liquid substrates acts as the medium. mdpi.comnih.gov The minimal amount of water necessary for enzyme activity is crucial and must be carefully controlled. mdpi.com

Table 3: Typical Conditions for Lipase-Mediated Ester Synthesis (Note: This table is illustrative and based on general principles, not specific data for 3-Carboxypropyl Hexadecanoate.)

EnzymeSubstrate ASubstrate BMediumTemperature
Immobilized Candida antarctica Lipase B (CALB)Long-chain fatty acidAliphatic alcoholHexane40-60°C
Pseudomonas cepacia LipaseDicarboxylic acidShort-chain alcoholToluene50°C
Rhizomucor miehei LipaseTriglycerideAlcohol (Alcoholysis)Solvent-free45-70°C
Porcine Pancreas LipaseButyric acidAliphatic alcohol (C4-C11)Hexane30°C

Stereoselective Synthesis and Enantiomeric Purity

One of the most significant advantages of enzymatic catalysis is the ability to perform stereoselective transformations. mdpi.com Lipases and esterases can often distinguish between enantiomers of a racemic substrate, allowing for the synthesis of enantiomerically pure compounds. researchgate.net

While 3-Carboxypropyl Hexadecanoate itself is not a chiral molecule, the principles of enzymatic stereoselective synthesis would be applicable if chiral precursors were used. For instance, if a racemic alcohol or a racemic dicarboxylic acid were used as a substrate, a lipase could selectively catalyze the esterification of one enantiomer, leaving the other unreacted. This process, known as kinetic resolution, would result in an enantiomerically enriched ester and the unreacted, enantiomerically enriched substrate. The high enantioselectivity of enzymes like CALB is well-documented for a wide range of substrates. researchgate.net The reaction medium can also influence the stereoselectivity of the enzyme. google.com

Precursor Chemistry and Starting Materials

The synthesis of 3-Carboxypropyl Hexadecanoate, a monoester of a dicarboxylic acid, is fundamentally based on the chemical union of two key precursor molecules: a long-chain fatty alcohol and a short-chain dicarboxylic acid or its derivative. The selection of these starting materials is critical as it dictates the reaction pathway, efficiency, and the selectivity towards the desired mono-ester product over potential byproducts.

The primary precursors for forming the 3-Carboxypropyl Hexadecanoate structure are a C16 alcohol and a C4 dicarboxylic acid.

The C16 Component: The hexadecanoate portion of the molecule is derived from 1-Hexadecanol (also known as cetyl alcohol). This long-chain saturated fatty alcohol provides the 16-carbon alkyl chain.

The C4 Component: The "3-carboxypropyl" moiety originates from succinic acid (butane-1,4-dioic acid) or its more reactive cyclic derivative, succinic anhydride .

The reaction between these two precursors generally follows one of two main synthetic strategies: direct esterification of the dicarboxylic acid or the ring-opening of the corresponding anhydride.

A significant challenge in the synthesis of dicarboxylic acid monoesters is preventing the formation of the diester byproduct. google.com In this case, the diester would be di(hexadecyl) succinate. Strategies to favor mono-esterification often involve using the dicarboxylic acid anhydride or controlling reaction conditions carefully. google.comgoogle.com

Direct esterification, such as the Fischer esterification method, involves reacting the carboxylic acid (succinic acid) with the alcohol (1-hexadecanol) in the presence of an acid catalyst. masterorganicchemistry.com This is an equilibrium process, and achieving high yields of the monoester can be difficult without specific techniques, such as the continuous removal of the product from the reaction mixture. google.com

A more common and often more selective route is the reaction of the alcohol with succinic anhydride. google.com The ring-opening of the anhydride by the alcohol is a highly efficient method for producing the mono-ester. This reaction can be catalyzed by various substances, including metal trihalides, to proceed quantitatively at relatively low temperatures. google.com Alternative methods, such as the Steglich esterification, utilize coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the formation of the ester bond, particularly with sterically hindered alcohols. stackexchange.com

More advanced and sustainable approaches include biocatalytic methods. These can involve whole-cell biocatalysis using microorganisms engineered to express specific enzymes, such as acyltransferases, which can efficiently produce mono-ethyl dicarboxylic acids from fatty acids. nih.govwur.nl While not directly demonstrated for 3-Carboxypropyl Hexadecanoate, these enzymatic routes represent a potential pathway for its synthesis from precursor molecules.

The key starting materials and common catalysts are summarized in the tables below.

Interactive Data Table: Primary Precursors for 3-Carboxypropyl Hexadecanoate Synthesis

Precursor NameAlternative Name(s)Chemical FormulaMolar Mass ( g/mol )Role in Synthesis
1-HexadecanolCetyl alcoholC₁₆H₃₄O242.44Provides the C16 alkyl ester chain
Succinic AcidButane-1,4-dioic acidC₄H₆O₄118.09Provides the C4 dicarboxy backbone
Succinic AnhydrideDihydro-2,5-furandioneC₄H₄O₃100.07Reactive precursor for mono-esterification

Interactive Data Table: Common Catalysts and Reagents in Mono-esterification

Reagent/CatalystTypeFunction / Reaction Type
Sulfuric Acid (H₂SO₄)Acid CatalystFischer-Speier Esterification
4-Dimethylaminopyridine (DMAP)Base CatalystSteglich Esterification / Anhydride Ring-Opening
Dicyclohexylcarbodiimide (DCC)Coupling AgentSteglich Esterification
Metal TrihalidesLewis Acid CatalystAnhydride Ring-Opening google.com

Advanced Analytical Characterization Techniques for 3 Carboxypropyl Hexadecanoate

Chromatographic Separation Methods

Chromatography is the cornerstone for isolating 3-Carboxypropyl Hexadecanoate (B85987) from complex mixtures, enabling its accurate measurement and subsequent structural analysis. The choice between liquid and gas chromatography hinges on the compound's physicochemical properties and the analytical objectives.

Liquid Chromatography (LC) Applications

Liquid chromatography is a highly versatile technique for the analysis of 3-Carboxypropyl Hexadecanoate, offering different modes of separation that can be tailored to its amphipathic nature—possessing both a non-polar aliphatic tail and a polar carboxylic acid head.

Reversed-Phase Liquid Chromatography (RPLC) is a powerful and widely used technique for the separation of esters. In RPLC, 3-Carboxypropyl Hexadecanoate is separated based on its hydrophobicity. The non-polar hexadecanoate (C16) chain interacts strongly with the non-polar stationary phase, which typically consists of silica (B1680970) particles chemically bonded with alkyl chains (e.g., C18).

The mobile phase is generally a mixture of water and a less polar organic solvent, such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed. This causes weakly retained polar compounds to elute first, followed by more strongly retained non-polar compounds like 3-Carboxypropyl Hexadecanoate. The inclusion of an acid, such as formic acid, in the mobile phase can help to suppress the ionization of the terminal carboxylic acid group, leading to better peak shape and more reproducible retention times.

Table 1: Illustrative RPLC Method Parameters for Monoester Analysis

ParameterTypical ConditionRationale
Stationary Phase C18 (Octadecylsilyl)Provides strong hydrophobic interactions with the hexadecanoate tail for effective retention.
Mobile Phase Acetonitrile / Water or Methanol / Water with 0.1% Formic AcidAcetonitrile or methanol acts as the organic modifier to control elution, while formic acid ensures the analyte is in a non-ionized state.
Elution Mode GradientAllows for the efficient separation of compounds with a wide range of polarities and ensures that the strongly retained ester is eluted in a reasonable time with good peak shape.
Detection Mass Spectrometry (MS)Provides sensitive and selective detection, which is necessary as the analyte lacks a strong UV chromophore.

Hydrophilic Interaction Liquid Chromatography (HILIC) offers a complementary separation mechanism to RPLC and is particularly useful for polar and hydrophilic compounds. ijpsjournal.com For 3-Carboxypropyl Hexadecanoate, HILIC leverages the polarity of the carboxypropyl head group for retention. ijpsjournal.comamsbiopharma.com The stationary phase in HILIC is polar (e.g., bare silica, amide, or zwitterionic phases), and the mobile phase consists of a high percentage of a non-polar organic solvent, typically acetonitrile, with a small amount of an aqueous buffer. ijpsjournal.comthermofisher.comkoreascience.kr

In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. amsbiopharma.com The polar 3-Carboxypropyl Hexadecanoate partitions into this aqueous layer from the organic-rich mobile phase, leading to its retention. ijpsjournal.com Compounds are eluted in order of increasing hydrophilicity (or decreasing hydrophobicity), which is the opposite of RPLC. This technique is advantageous for enhancing ionization efficiency and sensitivity when coupled with mass spectrometry, due to the high organic content of the mobile phase. thermofisher.com

Gas Chromatography (GC) Considerations

Gas chromatography is a high-resolution separation technique, but its application to 3-Carboxypropyl Hexadecanoate presents challenges due to the compound's molecular weight and the presence of a polar carboxylic acid functional group. These factors contribute to low volatility and potential thermal instability, making direct GC analysis difficult.

To overcome these limitations, chemical derivatization is a critical prerequisite. The active hydrogen of the carboxylic acid group can be replaced with a non-polar, thermally stable group to increase volatility and improve chromatographic behavior. jfda-online.comsemanticscholar.org A common and effective method is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the carboxylic acid into a trimethylsilyl (B98337) (TMS) ester. sigmaaldrich.com This derivatization must be optimized for factors such as temperature and reaction time to ensure the reaction proceeds to completion. sigmaaldrich.com

Once derivatized, the compound can be analyzed on a high-temperature capillary column, often with a non-polar stationary phase. A temperature-programmed oven is used to elute the high-boiling-point ester.

Mass Spectrometric Detection and Structural Elucidation

Mass spectrometry is an indispensable tool for the sensitive detection and unambiguous structural confirmation of 3-Carboxypropyl Hexadecanoate, especially when coupled with a chromatographic separation system.

Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS)

Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS) is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements. shimadzu-la.commdpi.com This capability is crucial for determining the elemental composition of an unknown compound or confirming the identity of a known one like 3-Carboxypropyl Hexadecanoate. In fact, LC-QToF-MS has been specifically utilized for the structural elucidation of synthesized 3-Carboxypropyl Hexadecanoate. nih.govresearchgate.net

The QToF instrument combines a quadrupole mass filter with a time-of-flight mass analyzer. shimadzu-la.com This hybrid configuration allows for both full-scan high-resolution mass analysis and tandem mass spectrometry (MS/MS) experiments. In an MS/MS experiment, the precursor ion corresponding to the protonated or deprotonated 3-Carboxypropyl Hexadecanoate is selected by the quadrupole, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed by the ToF analyzer. mdpi.com

The fragmentation pattern provides a veritable fingerprint of the molecule's structure. For 3-Carboxypropyl Hexadecanoate, the most likely fragmentation would occur at the ester linkage, yielding characteristic product ions that correspond to the hexadecanoyl and the carboxypropyl moieties. By analyzing the accurate masses of both the precursor and product ions, the structure can be confidently elucidated and confirmed. mdpi.com

Table 2: Key Analytical Findings for 3-Carboxypropyl Hexadecanoate using QToF-MS

Analytical FeatureQToF-MS FindingSignificance
High-Resolution Mass Measurement Provides mass measurement with high accuracy (typically <5 ppm error).Allows for the unambiguous determination of the elemental formula (e.g., C20H38O4) from the measured mass-to-charge ratio.
Precursor Ion Selection The quadrupole isolates the molecular ion ([M+H]+ or [M-H]-) of the analyte.Ensures that the subsequent fragmentation data pertains only to 3-Carboxypropyl Hexadecanoate, even in a complex mixture.
Tandem MS (MS/MS) Fragmentation Collision-induced dissociation (CID) breaks the ester bond.Generates structurally informative product ions that confirm the presence of both the hexadecanoic acid and the γ-hydroxybutyric acid substructures.
Structural Confirmation The combination of accurate precursor and product ion masses confirms the exact molecular structure.Provides definitive identification of the compound as 3-Carboxypropyl Hexadecanoate. nih.gov

Triple Quadrupole Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with triple quadrupole mass spectrometry (LC-MS/MS) stands as a primary technique for the sensitive and selective quantification of 3-Carboxypropyl Hexadecanoate. This method utilizes the principle of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell (the second quadrupole), and a specific product ion is then monitored by the third quadrupole. This high degree of specificity allows for accurate detection even at low concentrations in complex samples like plasma or whole blood. nih.govresearchgate.netresearchgate.netresearchgate.net

In a study by Krämer et al. (2022), a liquid chromatography-tandem mass spectrometric method was established for the detection of 3-Carboxypropyl Hexadecanoate, which they refer to as 4-palmitoyloxy butyrate (B1204436) (GHB-Pal). nih.gov The analysis was performed using an LC triple quadrupole mass spectrometric system, demonstrating its utility in targeted screening and quantification. nih.govnih.gov The development of such methods is essential, particularly when investigating novel biomarkers. uzh.ch

Below is a table summarizing typical parameters for an LC-MS/MS analysis of 3-Carboxypropyl Hexadecanoate.

ParameterDescriptionTypical Value/Setting
Ionization Mode Electrospray Ionization (ESI)Negative
Precursor Ion (Q1) The m/z of the deprotonated molecule [M-H]⁻.341.3
Product Ion (Q3) The m/z of a characteristic fragment ion after collision-induced dissociation.85.0
Collision Energy Energy used to fragment the precursor ion.Optimized for the specific instrument and transition.
Chromatography Reversed-phase liquid chromatographyC18 column

(The specific values in this table are based on the reported synthesis and analysis of 3-Carboxypropyl Hexadecanoate and may vary slightly between different laboratories and instrument setups).

Ionization Techniques and Fragmentation Analysis

The characterization of 3-Carboxypropyl Hexadecanoate by mass spectrometry relies heavily on the choice of ionization technique and the subsequent analysis of fragmentation patterns. Electrospray Ionization (ESI) is commonly employed, typically in negative ion mode, as it is well-suited for polar molecules containing carboxylic acid groups. In negative ESI, the molecule readily loses a proton to form the deprotonated species [M-H]⁻.

High-resolution mass spectrometry (HRMS), often using a quadrupole time-of-flight (QToF) instrument, is invaluable for confirming the elemental composition of the parent ion and its fragments. nih.govresearchgate.netresearchgate.net The fragmentation of 3-Carboxypropyl Hexadecanoate in MS/MS experiments provides structural information. The ester linkage and the aliphatic chain are susceptible to cleavage upon collision-induced dissociation (CID).

A key fragmentation pathway involves the cleavage of the ester bond, leading to the formation of the carboxylate anion of γ-hydroxybutyric acid (GHB). This fragmentation is highly characteristic and useful for structural confirmation.

Characteristic Fragmentation:

Precursor Ion [M-H]⁻: m/z 341.3

Major Product Ion: m/z 85.0 (corresponding to the γ-carboxy vinyl alkoxide fragment from the butyrate moiety)

This transition (341.3 → 85.0) is a signature for the presence of the 4-palmitoyloxy butyrate structure and is therefore a reliable choice for MRM-based quantification. researchgate.netijpsonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides excellent sensitivity and information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive, unambiguous structural elucidation of a molecule. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure.

For 3-Carboxypropyl Hexadecanoate, NMR analysis confirms the presence of the hexadecanoyl (palmitoyl) chain and the 4-hydroxybutyrate moiety, and crucially, confirms the position of the ester linkage. Structural characterization data, including ¹H-NMR and ¹³C-NMR, have been reported for the synthesized compound. nih.govuzh.chresearchgate.net

The following tables summarize the expected chemical shifts for 3-Carboxypropyl Hexadecanoate based on reported data. nih.govresearchgate.net

¹H-NMR Chemical Shifts (CDCl₃, ppm):

Proton Chemical Shift (ppm) Multiplicity
-CH₂-O-CO- 4.15 t
-CO-CH₂- (palmitate) 2.29 t
-CH₂-COOH 2.45 t
-O-CO-CH₂-CH₂- 2.03 p
-CH₂-(CH₂)₁₂-CH₃ 1.25 m

| -CH₃ | 0.88 | t |

¹³C-NMR Chemical Shifts (CDCl₃, ppm):

Carbon Chemical Shift (ppm)
-COOH 178.9
-O-CO- 173.5
-CH₂-O- 63.8
-CO-CH₂- (palmitate) 34.3
-CH₂-COOH 30.4
Aliphatic Chain (-CH₂-) 22.7 - 31.9
-CH₂-CH₂-O- 24.7

| -CH₃ | 14.1 |

(Note: 't' denotes a triplet, 'p' a pentet, and 'm' a multiplet. Chemical shifts are referenced to the solvent signal and may show slight variations).

Integration of Multi-Omics Data in Identification Studies

The identification and biological contextualization of 3-Carboxypropyl Hexadecanoate are significantly enhanced by integrating data from multiple "omics" platforms. This compound is often detected in untargeted metabolomics studies, which aim to comprehensively profile all small molecules in a biological system. researchgate.net Its discovery as a potential metabolite of GHB, for instance, arose from such screening approaches. nih.govresearchgate.net

Lipidomics, a subset of metabolomics focused specifically on lipids, is particularly relevant. As a fatty acid ester, 3-Carboxypropyl Hexadecanoate falls squarely within the scope of lipidomics analysis. Comprehensive lipid profiling using LC-MS can reveal correlations between this compound and other lipid classes, providing insights into metabolic pathways that may be affected by its presence or changing concentrations.

The integration of metabolomics and lipidomics data with other omics data, such as genomics or transcriptomics, can provide a more holistic understanding of the compound's role. For example, if elevated levels of 3-Carboxypropyl Hexadecanoate are observed, transcriptomics could be used to investigate whether the expression of genes encoding for relevant enzymes (e.g., esterases or acyltransferases) is altered. This multi-omics approach is powerful for moving beyond simple detection to understanding the biochemical significance and functional role of a metabolite within a biological system. researchgate.net

Biochemical Pathways and Metabolic Dynamics of 3 Carboxypropyl Hexadecanoate

In Vivo Biosynthesis and Formation Pathways

The in vivo formation of 3-Carboxypropyl Hexadecanoate (B85987) is a result of the esterification of its two precursor molecules: gamma-hydroxybutyric acid (GHB) and hexadecanoic acid (palmitic acid). Evidence for its endogenous formation comes from studies where it was detected in blood plasma samples, particularly when GHB concentrations are elevated. nih.govnih.govijpsonline.com

The synthesis of 3-Carboxypropyl Hexadecanoate involves the formation of an ester bond between the hydroxyl group of GHB and the carboxyl group of palmitic acid. While the specific enzyme responsible for this direct esterification has not been definitively identified, the process is likely catalyzed by an acyltransferase. researchgate.net The formation of other GHB conjugates, such as those with carnitine and amino acids, is known to be mediated by various transferases, including carnitine acyltransferase and amino acid acyltransferase. ijpsonline.comresearchgate.netresearchgate.net It is plausible that a similar enzymatic mechanism is responsible for the conjugation of GHB with fatty acids like palmitate. The reaction likely proceeds via the activation of palmitic acid to its coenzyme A (CoA) derivative, palmitoyl-CoA, which then reacts with GHB.

The biosynthesis of 3-Carboxypropyl Hexadecanoate is contingent on the availability of its precursors, GHB and palmitic acid.

Gamma-Hydroxybutyric Acid (GHB): Endogenous GHB is primarily synthesized from the neurotransmitter gamma-aminobutyric acid (GABA) through a metabolic pathway involving the enzyme GABA transaminase and succinic semialdehyde reductase. nih.govwikipedia.org GHB can also be formed from its precursors, gamma-butyrolactone (B3396035) (GBL) and 1,4-butanediol (B3395766) (1,4-BD), which can be converted to GHB in the body. researchgate.netscience.gov

Hexadecanoate (Palmitic Acid): Palmitic acid is the most common saturated fatty acid in the human body. frontiersin.org It can be obtained from the diet or synthesized de novo through a process called fatty acid synthesis. This anabolic pathway occurs in the cytoplasm and utilizes acetyl-CoA and malonyl-CoA as building blocks in a series of reactions catalyzed by the fatty acid synthase complex. frontiersin.orgwikipedia.org

The precise subcellular location for the synthesis of 3-Carboxypropyl Hexadecanoate has not been explicitly determined. However, the localization of the enzymes involved in the activation of its precursors provides clues. Acyl-CoA synthetases, which activate fatty acids like palmitate to their CoA esters, are found on the outer mitochondrial membrane and the endoplasmic reticulum. researchgate.net Furthermore, enzyme activity for the formation of GHB-CoA from GHB has been detected in the cytosol, mitochondria, and microsomes (fragments of the endoplasmic reticulum). researchgate.net The synthesis of other lipids, such as cholesterol esters and sphingolipids, primarily occurs in the endoplasmic reticulum. nih.govcreative-proteomics.com Given that the substrates for the esterification reaction are present and activated in these compartments, it is plausible that the formation of 3-Carboxypropyl Hexadecanoate occurs in the endoplasmic reticulum or mitochondria.

Table 1: Precursors for the Biosynthesis of 3-Carboxypropyl Hexadecanoate

PrecursorBiosynthetic OriginKey Enzymes/Pathways
Gamma-Hydroxybutyric Acid (GHB)Endogenous synthesis from GABA, or from precursors GBL and 1,4-BD. researchgate.netnih.govscience.govGABA transaminase, Succinic semialdehyde reductase, Lactonase, Alcohol dehydrogenase. nih.govscience.gov
Hexadecanoate (Palmitic Acid)Dietary intake or de novo synthesis from acetyl-CoA and malonyl-CoA. frontiersin.orgwikipedia.orgFatty acid synthase complex. frontiersin.orgwikipedia.org

Metabolic Fate and Enzymatic Degradation

The metabolic breakdown of 3-Carboxypropyl Hexadecanoate involves the cleavage of the ester bond, followed by the catabolism of its constituent parts.

The primary step in the degradation of 3-Carboxypropyl Hexadecanoate is the hydrolysis of its ester bond. This reaction is catalyzed by carboxylesterases (EC 3.1.1.1) and lipases (EC 3.1.1.3), which are enzymes that cleave ester linkages. innovareacademics.inscielo.br Lipases are a subclass of esterases that are specialized for hydrolyzing water-insoluble long-chain triacylglycerols, while esterases typically act on more water-soluble, short-chain esters. scielo.brscholaris.ca Given the long-chain fatty acid component of 3-Carboxypropyl Hexadecanoate, it is likely susceptible to hydrolysis by various lipases present in the body, such as hormone-sensitive lipase (B570770) or adipose triglyceride lipase. nih.gov The hydrolysis reaction involves a nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then breaks down to release the free fatty acid (hexadecanoate) and the alcohol (GHB). auburn.edu

Following the hydrolysis of 3-Carboxypropyl Hexadecanoate, the resulting molecules, GHB (which is a form of hydroxy-butyrate) and hexadecanoate, enter their respective catabolic pathways.

Catabolism of the Butyrate (B1204436) (GHB) Moiety: GHB is primarily metabolized in the liver and brain. One major pathway involves its oxidation to succinic semialdehyde by GHB dehydrogenase, which is then further oxidized to succinate, an intermediate of the citric acid cycle. uzh.chresearchgate.net Additionally, GHB can undergo α- and β-oxidation, similar to other fatty acids, leading to the formation of smaller molecules like acetyl-CoA, glycolate, and formate. ijpsonline.com

Catabolism of the Hexadecanoate Moiety: Hexadecanoate (palmitate) is broken down through the process of β-oxidation, which occurs primarily in the mitochondrial matrix. researchgate.netresearchgate.net This cyclical pathway sequentially removes two-carbon units in the form of acetyl-CoA from the fatty acid chain. The acetyl-CoA then enters the citric acid cycle for complete oxidation to carbon dioxide and water, generating a significant amount of ATP. researchgate.net

Table 2: Metabolic Fate of 3-Carboxypropyl Hexadecanoate Components

ComponentDegradation ProcessKey Enzymes/PathwaysEnd Products
3-Carboxypropyl HexadecanoateEster Bond HydrolysisCarboxylesterases, Lipases. innovareacademics.inscielo.brGamma-Hydroxybutyric Acid, Hexadecanoate
Gamma-Hydroxybutyric AcidOxidationGHB dehydrogenase, α-oxidation, β-oxidation. ijpsonline.comuzh.chSuccinate, Acetyl-CoA, Glycolate, Formate. ijpsonline.comuzh.ch
Hexadecanoate (Palmitic Acid)β-Oxidationβ-oxidation pathway enzymes. researchgate.netresearchgate.netAcetyl-CoA. researchgate.net

Role of β-Oxidation Pathways in Fatty Acid Metabolism

The metabolic breakdown of fatty acids is a cornerstone of cellular energy homeostasis, with β-oxidation being the principal catabolic pathway. For a compound like 3-Carboxypropyl Hexadecanoate, which is an ester of a long-chain fatty acid (hexadecanoic acid) and a short-chain dicarboxylic acid derivative (3-carboxypropanol), its metabolism is anticipated to involve enzymatic hydrolysis followed by the entry of its constituents into relevant catabolic pathways.

The hexadecanoate moiety, once liberated, is a substrate for β-oxidation. However, the dicarboxylic nature of the parent molecule suggests that its metabolic processing may share features with dicarboxylic acids (DCAs), which are primarily catabolized via peroxisomal β-oxidation. nih.govnih.govresearchgate.net This is distinct from mitochondrial β-oxidation, which is the main pathway for most monocarboxylic fatty acids. nih.gov

The formation of DCAs can occur endogenously through ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum, a process that becomes more significant when mitochondrial β-oxidation is impaired. researchgate.netjci.org Once formed and activated to their coenzyme A (CoA) esters, these DCAs are chain-shortened in the peroxisomes. nih.govnih.gov Studies on C16DCA (a 16-carbon dicarboxylic acid) have identified that the key enzymes for its β-oxidation in human fibroblasts are straight-chain acyl-CoA oxidase (SCOX), both L- and D-bifunctional proteins (LBP and DBP), and sterol carrier protein X, likely in conjunction with the classic 3-ketoacyl-CoA thiolase. nih.gov This enzymatic machinery systematically shortens the dicarboxylic acid chain, producing acetyl-CoA in each cycle until shorter-chain dicarboxylic acids like adipic acid and succinic acid are formed, which can then enter other metabolic routes. nih.gov

Interactions with Biological Systems and Macromolecules

The interaction of 3-Carboxypropyl Hexadecanoate with biological systems begins with its transport across the cell membrane and subsequent enzymatic modification. The cellular uptake of long-chain fatty acids and their derivatives is a complex process involving both passive diffusion and protein-mediated transport. nih.govimrpress.comnih.gov Proteins such as the fatty acid transport proteins (FATPs) and CD36 are crucial in facilitating the translocation of fatty acids across the plasma membrane. imrpress.comphysiology.org Some dicarboxylic acid esters have been noted to interact with and disrupt lipid rafts, which are specialized microdomains within the cell membrane, potentially influencing cellular signaling. google.com

Enzyme-Substrate Specificity and Kinetic Studies

The metabolism of 3-Carboxypropyl Hexadecanoate would be initiated by the hydrolytic cleavage of its ester bond, a reaction catalyzed by esterases or lipases. researchgate.net This would release hexadecanoic acid and 3-carboxypropanol. The substrate specificity of these enzymes is broad, but the efficiency of hydrolysis can be influenced by the structure of both the fatty acid and the alcohol moiety. nist.gov

Table 1: Kinetic Parameters of Peroxisomal Fatty Acyl-CoA Oxidase with Dicarboxylic Acid Mono-CoA Esters

Substrate (mono-CoA ester)Km (µM)Ki (µM)Calculated Vmax (relative units)
Dodecanedioic acid (DC12-CoA)12251.00
Sebacic acid (DC10-CoA)20181.05
Suberic acid (DC8-CoA)35151.10
Adipic acid (DC6-CoA)50121.15
Data derived from studies on rat liver peroxisomal fatty acyl-CoA oxidase. nih.gov

Incorporation into Lipid Pools and Cellular Compartments

Once the hexadecanoate is released from 3-Carboxypropyl Hexadecanoate, it can be incorporated into various cellular lipid pools. The primary sites for this incorporation are the endoplasmic reticulum (ER) and mitochondria, where acyl-CoA synthetases, including some members of the FATP family, are located. nih.govresearchgate.net These enzymes activate the fatty acid to its CoA ester, which is a precursor for the synthesis of complex lipids.

The activated hexadecanoyl-CoA can be esterified into triglycerides for energy storage, primarily within lipid droplets, or into phospholipids, which are essential components of cellular membranes. imrpress.comnih.gov Studies with other fatty acid derivatives, such as hydroxyeicosatetraenoic acids (HETEs), have demonstrated their incorporation into cellular phospholipids. nih.gov The distribution between these lipid pools is a regulated process, influenced by the cell's metabolic state. The 3-carboxypropyl moiety, being more water-soluble, would likely follow a different metabolic fate, potentially being excreted or entering other metabolic pathways in the cytosol or mitochondria.

Comparative Metabolomic Profiling of Related Compounds

Metabolomic studies, often utilizing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), provide a powerful approach to understand the metabolic impact of a compound. plos.orgnih.gov A comparative metabolomic analysis of cells or tissues treated with 3-Carboxypropyl Hexadecanoate would be expected to reveal significant alterations in the profiles of fatty acids and related lipid species.

Based on studies of other fatty acids, treatment with 3-Carboxypropyl Hexadecanoate would likely lead to an increase in intracellular levels of hexadecanoic acid (palmitic acid) and its derivatives. mdpi.comnih.gov This could, in turn, affect the abundance of other fatty acids through competition for enzymes involved in elongation, desaturation, and esterification. For example, an influx of palmitic acid might alter the ratios of saturated to unsaturated fatty acids within cellular membranes and storage lipids. nih.govnih.gov

Furthermore, the metabolism of the dicarboxylic portion could lead to an increase in shorter-chain dicarboxylic acids. A hypothetical metabolomic experiment might compare the lipid profiles of cells incubated with and without 3-Carboxypropyl Hexadecanoate, with expected changes detailed below.

Table 2: Hypothetical Comparative Metabolomic Profile of Cells Treated with 3-Carboxypropyl Hexadecanoate

Metabolite ClassCompoundExpected ChangeRationale
Saturated Fatty AcidsHexadecanoic acid (C16:0)IncreaseDirect product of hydrolysis.
Stearic acid (C18:0)Increase/DecreasePotential alteration of fatty acid elongation pathways.
Monounsaturated Fatty AcidsPalmitoleic acid (C16:1)Increase/DecreaseAltered activity of desaturase enzymes due to substrate availability.
Dicarboxylic AcidsAdipic acid (C6)IncreasePotential breakdown product of the 3-carboxypropyl moiety or peroxisomal oxidation.
Suberic acid (C8)IncreasePotential breakdown product of the 3-carboxypropyl moiety or peroxisomal oxidation.
Complex LipidsTriglycerides (containing C16:0)IncreaseEsterification of liberated hexadecanoic acid for storage.
Phosphatidylcholines (containing C16:0)IncreaseIncorporation of liberated hexadecanoic acid into membrane phospholipids.
This table represents a hypothetical scenario based on established metabolic principles of related fatty acids and dicarboxylic acids. nih.govmdpi.comnih.govnih.gov

Environmental Occurrence, Fate, and Ecotoxicological Considerations

Detection in Environmental Matrices and Compartments

Direct detection of 3-Carboxypropyl Hexadecanoate (B85987) in various environmental matrices is not widely documented in scientific literature. However, as a fatty acid ester, it is anticipated to partition to specific environmental compartments based on its physicochemical properties. Fatty acid esters, in general, are characterized by low aqueous solubility and a tendency to adsorb to organic matter. santos.com Consequently, if released into the environment, 3-Carboxypropyl Hexadecanoate would likely be found in soil and sediment rather than in water. santos.com

The distribution of fatty acid esters in the environment is largely governed by their high adsorption potential. santos.com This suggests that any environmental concentrations of 3-Carboxypropyl Hexadecanoate would be highest in matrices rich in organic content.

Table 1: Anticipated Environmental Distribution of 3-Carboxypropyl Hexadecanoate

Environmental CompartmentLikelihood of DetectionRationale
SoilHighHigh adsorption potential to organic matter. santos.com
SedimentHighHigh adsorption potential and low water solubility. santos.com
Surface WaterLowLow aqueous solubility. santos.com
GroundwaterVery LowLow mobility due to high adsorption to soil. santos.com
AirNegligibleLow volatility. lyellcollection.org

Biodegradation Mechanisms in Natural Ecosystems

The primary mechanism for the removal of fatty acid esters from the environment is biodegradation. santos.comlyellcollection.org It is expected that 3-Carboxypropyl Hexadecanoate follows a similar degradation pathway.

Microbial Degradation Pathways

The biodegradation of fatty acid esters is a multi-step process initiated by microbial enzymes. The initial and most crucial step is the enzymatic hydrolysis of the ester bond by lipases and esterases, which are ubiquitous in various microorganisms. lyellcollection.orgsfu.ca This cleavage results in the formation of a fatty acid (hexadecanoic acid) and an alcohol (3-carboxypropanol).

Following hydrolysis, the resulting fatty acid, hexadecanoic acid, enters the well-established β-oxidation pathway for further degradation. lyellcollection.org The alcohol component, 3-carboxypropanol, would also be subsequently mineralized by microorganisms. The rate and extent of biodegradation can be influenced by the chemical structure of the ester, such as the chain length of the acid and alcohol moieties. researchgate.net Generally, esters with a total carbon number between 12 and 18 are readily biodegradable. researchgate.net

Table 2: Key Microbial Processes in the Degradation of 3-Carboxypropyl Hexadecanoate

Degradation StepMicrobial ProcessKey EnzymesResulting Products
Initial CleavageEnzymatic HydrolysisLipases, Esterases lyellcollection.orgsfu.caHexadecanoic Acid, 3-Carboxypropanol
Fatty Acid Degradationβ-OxidationAcyl-CoA Synthetase, etc. lyellcollection.orgAcetyl-CoA
Alcohol DegradationOxidationAlcohol Dehydrogenase, etc.Further intermediates

Abiotic Degradation Processes (e.g., hydrolysis, photolysis)

While microbial degradation is the dominant fate process, abiotic degradation mechanisms can also contribute to the transformation of fatty acid esters in the environment.

Hydrolysis: Chemical hydrolysis of the ester linkage can occur, particularly under acidic or alkaline conditions. encyclopedia.pub However, for many fatty acid esters, this process is considered to be a negligible pathway for their environmental fate compared to biodegradation. encyclopedia.pubeuropa.eu Long-chain polyesters, which share structural similarities, have shown stability towards hydrolysis due to their high crystallinity and hydrophobicity. nih.govresearchgate.net

Photolysis: Photodegradation, or photolysis, involves the breakdown of a chemical by light energy. While some organic compounds are susceptible to photolysis, it is generally not considered a primary degradation pathway for fatty acid esters in the environment, especially those that partition to soil and sediment where light penetration is limited.

Environmental Transformation Products and Persistence

The environmental transformation of 3-Carboxypropyl Hexadecanoate is expected to yield hexadecanoic acid and 3-carboxypropanol as the initial products of hydrolysis. lyellcollection.org Both of these are anticipated to be readily biodegradable. lyellcollection.org

Theoretical and Computational Investigations of 3 Carboxypropyl Hexadecanoate

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools to investigate the structure, dynamics, and interactions of molecules at an atomic level. For a molecule like 3-Carboxypropyl Hexadecanoate (B85987), these techniques can provide insights into its conformational preferences and potential interactions with biological macromolecules.

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding the three-dimensional structure of a flexible molecule like 3-Carboxypropyl Hexadecanoate. The molecule consists of a long, flexible hexadecanoyl (palmitoyl) chain linked to a carboxypropyl group via an ester bond. Rotations around the numerous single bonds in the alkyl chain and the ester linkage give rise to a vast number of possible conformations.

Molecular dynamics (MD) simulations are a primary method for exploring the conformational space and energy landscape of such molecules. nih.govmdpi.commytribos.org In a typical MD simulation, the molecule is placed in a simulated environment (e.g., in a solvent like water), and the motion of each atom is calculated over time by solving Newton's equations of motion. semanticscholar.org The forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates.

For palmitate esters, MD simulations have been used to study their self-assembly and interaction with other molecules in aqueous solutions. nih.govmdpi.comsemanticscholar.org These studies reveal how the long hydrophobic palmitate tail and the more polar ester group influence the molecule's shape and aggregation behavior. The results of such simulations can be used to generate an energy landscape, which maps the potential energy of the molecule as a function of its conformational degrees of freedom (e.g., dihedral angles). The low-energy regions on this landscape correspond to the most stable and probable conformations of the molecule.

Table 1: Key Torsional Angles in 3-Carboxypropyl Hexadecanoate for Conformational Analysis This interactive table outlines the principal torsional angles that would be the focus of a conformational analysis of 3-Carboxypropyl Hexadecanoate.

Torsional AngleDescriptionExpected Behavior
O=C-O-CDefines the orientation of the propyl group relative to the palmitoyl (B13399708) group.The trans conformation is generally favored due to lower steric hindrance.
C-O-C-CInfluences the overall shape of the ester linkage.Can adopt both gauche and trans conformations.
C-C-C-C (in palmitoyl chain)Determines the flexibility and folding of the long alkyl chain.Predominantly adopts an extended, all-trans conformation in non-polar environments to minimize steric clash.
C-C-C-COOH (in carboxypropyl group)Affects the orientation of the terminal carboxylic acid group.The orientation will be highly dependent on the solvent and pH.

Ligand-Protein Docking for Enzymatic Interactions

Ligand-protein docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein's binding site. nih.gov Given that 3-Carboxypropyl Hexadecanoate is an ester, its formation and hydrolysis in biological systems are likely catalyzed by enzymes such as lipases or esterases. Docking studies can elucidate the specific interactions that stabilize the enzyme-substrate complex.

The process involves generating a multitude of possible binding poses of the ligand within the active site of the enzyme and then using a scoring function to rank these poses based on their predicted binding affinity. Computational studies on the interaction of fatty acids and their esters with enzymes like lipases and fatty acid transport proteins (e.g., CD36) have demonstrated the utility of this approach. nih.govresearchgate.net

For 3-Carboxypropyl Hexadecanoate, a docking study would involve:

Obtaining the three-dimensional structure of a relevant human lipase (B570770) or esterase from a protein database.

Defining the active site of the enzyme.

Docking the 3D structure of 3-Carboxypropyl Hexadecanoate into the active site.

Analyzing the resulting binding poses to identify key interactions, such as hydrogen bonds between the ester or carboxyl groups and amino acid residues in the active site, and hydrophobic interactions involving the long alkyl chain.

Table 2: Potential Interacting Residues in an Enzyme Active Site for 3-Carboxypropyl Hexadecanoate This interactive table lists the types of amino acid residues within an enzyme's active site that would likely interact with different parts of the 3-Carboxypropyl Hexadecanoate molecule during a docking simulation.

Functional Group of LigandPotential Interacting Amino Acid ResiduesType of Interaction
Ester carbonyl oxygenSerine, Threonine, Asparagine, GlutamineHydrogen Bond Acceptor
Carboxyl groupArginine, Lysine, Histidine, SerineHydrogen Bond Donor/Acceptor, Ionic Interaction
Hexadecanoyl (palmitoyl) chainLeucine, Isoleucine, Valine, PhenylalanineHydrophobic (van der Waals) Interactions

Quantitative Structure-Activity Relationship (QSAR) Analysis for Biochemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.govdata.gov For 3-Carboxypropyl Hexadecanoate, a QSAR analysis could be used to predict its biochemical reactivity, such as its rate of enzymatic hydrolysis.

To develop a QSAR model, a dataset of structurally related compounds with measured activities is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. These descriptors can include constitutional, topological, geometric, and electronic properties. A mathematical model is then built to correlate these descriptors with the observed activity.

While a specific QSAR model for 3-Carboxypropyl Hexadecanoate has not been reported, studies on the hydrolysis of carboxylic acid esters have identified key descriptors that influence their reactivity. nih.govdata.gov These often include:

Steric parameters: Describing the size and shape of the molecule, which can affect its ability to fit into an enzyme's active site.

Electronic parameters: Such as partial atomic charges and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the susceptibility of the ester's carbonyl carbon to nucleophilic attack.

Hydrophobicity parameters: Like the octanol-water partition coefficient (LogP), which influences the compound's partitioning into different biological compartments.

Table 3: Example of Descriptors for a QSAR Model of Ester Hydrolysis This interactive table provides examples of molecular descriptors that would be relevant for a QSAR analysis of the biochemical reactivity of 3-Carboxypropyl Hexadecanoate and related esters.

Descriptor ClassSpecific Descriptor ExampleRelevance to Reactivity
ElectronicPartial charge on the carbonyl carbonA more positive charge increases susceptibility to nucleophilic attack.
ElectronicLUMO EnergyA lower LUMO energy indicates a greater ease of accepting electrons during a reaction.
StericMolecular VolumeLarger molecules may have difficulty accessing a sterically hindered active site.
HydrophobicLogPAffects the concentration of the compound at the site of action.

Computational Chemistry for Reaction Pathway Prediction

Computational chemistry methods, particularly those based on quantum mechanics (QM), can be used to predict the detailed mechanism and energetics of chemical reactions. For 3-Carboxypropyl Hexadecanoate, this could involve modeling its enzymatic formation (esterification) or breakdown (hydrolysis).

These calculations can identify the transition state structures, which are the highest energy points along the reaction coordinate, and determine the activation energy of the reaction. A lower activation energy corresponds to a faster reaction rate. For example, computational studies on the esterification of fatty acids have explored different catalytic mechanisms and the role of the solvent. researchgate.net

A computational investigation of the enzymatic hydrolysis of 3-Carboxypropyl Hexadecanoate would typically involve the following steps:

Building a model of the enzyme's active site containing the substrate.

Using QM or hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods to calculate the energy of the system as the reaction proceeds.

Mapping the minimum energy path from reactants to products, identifying any intermediates and transition states.

Calculating the activation energy barrier, which provides a quantitative measure of the reaction's feasibility.

These computational approaches provide a powerful complement to experimental studies, offering detailed insights into the molecular-level factors that govern the properties and reactivity of compounds like 3-Carboxypropyl Hexadecanoate.

Future Directions and Emerging Research Avenues

Advancements in High-Throughput Analytical Methodologies

The detection of 3-carboxypropyl hexadecanoate (B85987) in biological matrices has been achieved using sophisticated analytical techniques. nih.gov Initial studies have relied on high-performance liquid chromatography coupled with mass spectrometry to identify and quantify this compound. researchgate.netresearchgate.net

Future efforts will likely focus on the development of high-throughput methodologies capable of processing a large number of samples efficiently and cost-effectively. This is particularly crucial for widespread implementation in forensic laboratories. The integration of automated sample preparation techniques with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) could significantly enhance throughput. Furthermore, exploring the potential of ambient ionization mass spectrometry techniques, such as Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI), may offer rapid screening capabilities for the presence of 3-carboxypropyl hexadecanoate in various biological specimens.

A key challenge in the analysis of 3-carboxypropyl hexadecanoate is its endogenous nature and the need to distinguish between baseline levels and those resulting from exogenous GHB administration. researchgate.net High-resolution mass spectrometry (HRMS) will continue to be an invaluable tool for the accurate mass determination and structural elucidation of this and other potential GHB conjugates. researchgate.net

Table 1: Current and Future Analytical Techniques for 3-Carboxypropyl Hexadecanoate

Analytical TechniqueCurrent ApplicationFuture Direction
LC-QToF-MSStructural elucidation and identification. nih.govContinued use for confirmation and discovery of new metabolites.
LC-MS/MSTargeted quantification in blood and urine. researchgate.netresearchgate.netMethod optimization for higher sensitivity and throughput.
UHPLC-MS/MSNot yet reported.Development of rapid and robust quantitative methods.
Ambient Ionization MSNot yet reported.Exploration for rapid screening applications.
Untargeted MetabolomicsIdentification of new GHB markers. researchgate.netApplication to discover other fatty acid esters of GHB.

Comprehensive Elucidation of Biosynthetic and Catabolic Networks

The formation of 3-carboxypropyl hexadecanoate is presumed to occur via the esterification of GHB with palmitic acid, a common saturated fatty acid. However, the specific enzymatic pathways and cellular compartments involved in its biosynthesis remain to be elucidated. Future research should focus on identifying the enzymes responsible for this conjugation reaction. Potential candidates include non-specific esterases or specific acyltransferases.

Understanding the catabolic fate of 3-carboxypropyl hexadecanoate is equally important. It is hypothesized that the compound is hydrolyzed back to GHB and palmitic acid, but the rate of this hydrolysis and the enzymes involved are unknown. Investigating the metabolic stability of this ester in various tissues, such as the liver and blood, will be crucial for understanding its detection window. The catabolism of GHB itself involves oxidation to succinic semialdehyde and then to succinate, which enters the Krebs cycle. researchgate.net It is plausible that after hydrolysis, the released GHB follows this same pathway.

Exploration of Novel Enzymatic Transformations

The discovery of 3-carboxypropyl hexadecanoate suggests that the conjugation of GHB with fatty acids may be a more general metabolic pathway than previously recognized. nih.gov Future research should explore the possibility of other fatty acids, both saturated and unsaturated, forming esters with GHB. This could lead to the identification of a panel of novel biomarkers, each with potentially different pharmacokinetic profiles and detection windows.

In vitro studies using human liver microsomes, hepatocytes, and other relevant cell lines can be employed to investigate these novel enzymatic transformations. Such studies would allow for the identification of the specific enzymes and cofactors required for the formation and breakdown of these GHB-fatty acid conjugates.

Development of Bioremediation Strategies (if applicable to environmental fate)

Currently, the research on 3-carboxypropyl hexadecanoate is exclusively focused on its role as a biomarker in humans. There is no information available regarding its environmental presence, persistence, or potential for bioaccumulation. Therefore, the development of bioremediation strategies is not applicable at this time. Should future studies indicate its presence and persistence in the environment, research into microbial or enzymatic degradation pathways could be warranted.

Integration of Multi-Omics and Computational Biology for Systems-Level Understanding

A systems-level understanding of the role of 3-carboxypropyl hexadecanoate requires the integration of multiple "omics" disciplines. Untargeted metabolomics has already proven useful in the discovery of new GHB biomarkers. researchgate.net Expanding these studies to include lipidomics could provide a more comprehensive picture of the fatty acid conjugates of GHB.

Computational biology and molecular modeling can be employed to predict the binding affinity of GHB and various fatty acids to candidate enzymes. These in silico approaches can help to prioritize experimental studies and guide the search for the enzymes responsible for the biosynthesis and catabolism of 3-carboxypropyl hexadecanoate. Furthermore, pharmacokinetic modeling will be essential for predicting the time course of formation and elimination of this biomarker, which is critical for interpreting its concentrations in forensic casework. researchgate.net

Q & A

Q. What are the established synthetic routes for 3-carboxypropyl hexadecanoate, and how can yield optimization be systematically approached?

The synthesis typically involves reacting 3-carboxypropyltriphenylphosphonium chloride with sodium hexafluorophosphate in aqueous media, followed by crystallization via slow evaporation of dichloromethane . Key steps include:

  • Stoichiometric control : Maintain a 1:1 molar ratio of reactants to minimize side products.
  • Crystallization optimization : Adjust solvent polarity and evaporation rates to improve crystal quality for X-ray diffraction .
  • Yield monitoring : Use 1^1H and 13^13C NMR to verify product purity and calculate yields (e.g., 80.8% reported in controlled conditions) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 3-carboxypropyl hexadecanoate?

  • NMR spectroscopy : Analyze 1^1H NMR peaks (e.g., δ = 7.90–8.02 ppm for aromatic protons) and 13^13C NMR signals (e.g., δ = 174.0 ppm for the carboxyl group) to confirm functional groups .
  • X-ray crystallography : Determine unit cell parameters (e.g., triclinic system with a=9.3307a = 9.3307 Å, b=10.6773b = 10.6773 Å) and hydrogen-bonding networks (e.g., carboxylic acid interactions) .
  • HRMS : Validate molecular ion peaks (e.g., [M+] at m/z 349.1355) .

Q. How can researchers ensure experimental reproducibility in synthesizing and characterizing this compound?

  • Documentation : Record precise reaction conditions (e.g., solvent volumes, stirring duration) and crystallization parameters (e.g., evaporation rate) .
  • Cross-validation : Use multiple characterization methods (e.g., NMR, X-ray, HRMS) to confirm structural consistency .
  • Data transparency : Share raw crystallographic data (e.g., CIF files) and statistical refinements (e.g., UisoU_{\text{iso}} values for hydrogen atoms) .

Advanced Research Questions

Q. What intermolecular interactions dominate the crystal packing of 3-carboxypropyl hexadecanoate, and how do they influence its physicochemical properties?

  • Hydrogen bonding : The carboxylic acid moiety forms strong O–H···F interactions with hexafluorophosphate anions, stabilizing the lattice .
  • Conformational analysis : The alkyl chain exhibits a twisted conformation (C1–C2 torsion angles) to minimize steric clashes between the phenyl rings and carboxyl group .
  • Absence of π–π stacking : Despite aromatic rings, no π–π interactions are observed, suggesting steric hindrance dominates packing .

Q. How can computational methods (e.g., DFT, MD simulations) resolve contradictions in experimental data regarding conformational flexibility?

  • DFT optimization : Compare calculated vs. experimental bond lengths and angles to identify deviations (e.g., C–P bond distances).
  • Molecular dynamics : Simulate alkyl chain rotation in solution to assess if the observed solid-state twist is thermodynamically favored .
  • Energy barriers : Calculate activation energies for phenyl ring rotation to explain the lack of π–π interactions .

Q. What statistical approaches are recommended for analyzing discrepancies in stability studies of structurally similar esters (e.g., hexadecanoate derivatives)?

  • Comparative kinetics : Use Arrhenius plots to compare degradation rates under controlled thermal or oxidative conditions .
  • Multivariate analysis : Correlate functional group ionization energies (e.g., carboxyl vs. ester groups) with stability trends .
  • Error propagation : Apply Gaussian error models to quantify uncertainties in destruction rate measurements .

Methodological and Documentation Guidelines

Q. How should researchers structure reports to meet peer-review standards for crystallographic and spectroscopic data?

  • Data tables : Include unit cell parameters (e.g., α=72.460α = 72.460^\circ, β=82.307β = 82.307^\circ), refinement statistics, and NMR peak assignments .
  • Figures : Provide ORTEP diagrams with thermal ellipsoids and labeling schemes for asymmetric units .
  • Supplemental materials : Attach CIF files, NMR spectra, and raw diffraction images in standardized formats .

Q. What strategies mitigate biases in literature reviews for understudied compounds like 3-carboxypropyl hexadecanoate?

  • Source diversification : Prioritize peer-reviewed journals over commercial databases (e.g., avoid BenchChem) .
  • Gap analysis : Use tools like the EPA Chemical Dashboard to verify nomenclature and identify missing data (e.g., ecotoxicity, biodegradation) .
  • Critical appraisal : Highlight contradictions in synthesis protocols or characterization methods across studies .

Data Contradiction and Resolution

Q. How can conflicting NMR or crystallographic data be reconciled in multi-lab studies?

  • Blind testing : Redetermine crystal structures independently using synchrotron radiation to reduce instrumentation bias .
  • Consensus thresholds : Establish acceptable RintR_{\text{int}} values (e.g., < 5%) for diffraction data consistency .
  • Collaborative platforms : Share datasets via repositories like RCSB PDB for peer validation .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling phosphonium-based intermediates during synthesis?

  • Ventilation : Use fume hoods to avoid inhalation of sodium hexafluorophosphate dust .
  • PPE : Wear acid-resistant gloves and goggles when handling dichloromethane .
  • Waste disposal : Neutralize acidic byproducts before disposal per ECHA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.